molecular formula C8H10O2 B562753 Ethyl Resorcinol-d5 CAS No. 1189493-66-0

Ethyl Resorcinol-d5

Cat. No.: B562753
CAS No.: 1189493-66-0
M. Wt: 143.197
InChI Key: VBIKLMJHBGFTPV-ZBJDZAJPSA-N
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Description

Ethyl Resorcinol-d5 is a deuterated analog of ethyl resorcinol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in pharmacokinetic and metabolic studies. It is structurally similar to resorcinol, with an ethyl group substitution, making it a valuable tool in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Resorcinol-d5 typically involves the ethylation of resorcinol using ethylating agents such as diethyl sulfate or ethyl iodide in the presence of a base . The reaction conditions often include a solvent like ethanol or acetone and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: Ethyl Resorcinol-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products:

    Oxidation: Produces quinones or other oxidized derivatives.

    Reduction: Yields reduced forms of the compound.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

Ethyl Resorcinol-d5 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including polymers and dyes.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl Resorcinol-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterated compound is used to trace the metabolic fate of ethyl resorcinol. The presence of deuterium atoms allows for precise tracking using mass spectrometry and other analytical techniques.

Comparison with Similar Compounds

    Resorcinol: A phenolic compound with similar chemical properties but without the ethyl group substitution.

    Ethyl Resorcinol: The non-deuterated analog of Ethyl Resorcinol-d5.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic labeling allows for precise tracking and analysis, making it a valuable tool in research applications.

Properties

IUPAC Name

3-(1,1,2,2,2-pentadeuterioethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIKLMJHBGFTPV-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661968
Record name 3-[(~2~H_5_)Ethyloxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189493-66-0
Record name 3-[(~2~H_5_)Ethyloxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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